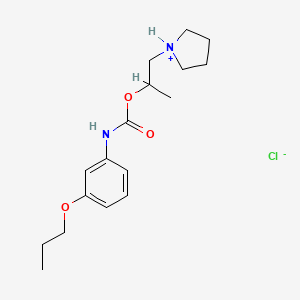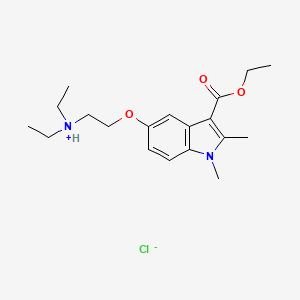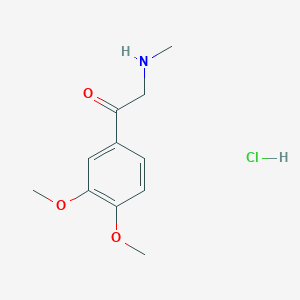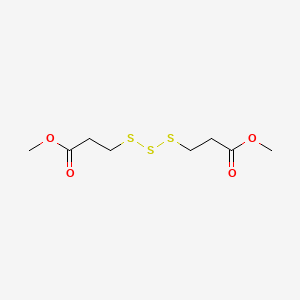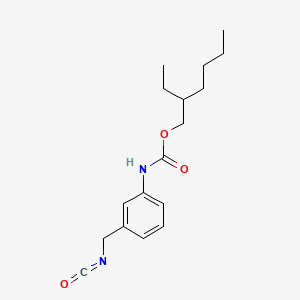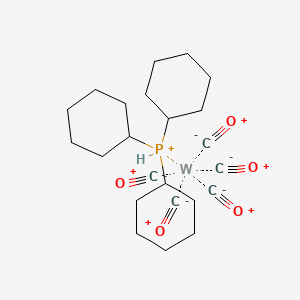
Tungsten,pentacarbonyl(tricyclohexylphosphine)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten,pentacarbonyl(tricyclohexylphosphine)- is a complex organometallic compound with the molecular formula C23H33O5PW and a molecular weight of 604.32 . This compound is known for its unique structure, which includes a tungsten center coordinated to five carbonyl groups and one tricyclohexylphosphine ligand. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tungsten,pentacarbonyl(tricyclohexylphosphine)- typically involves the reaction of tungsten hexacarbonyl (W(CO)6) with tricyclohexylphosphine (PCy3) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
W(CO)6+PCy3→W(CO)5(PCy3)+CO
The reaction is typically conducted in a solvent such as toluene or hexane, and the mixture is heated to facilitate the substitution of one carbonyl group by the tricyclohexylphosphine ligand .
Industrial Production Methods
Industrial production methods for Tungsten,pentacarbonyl(tricyclohexylphosphine)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between tungsten hexacarbonyl and tricyclohexylphosphine, with careful control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Tungsten,pentacarbonyl(tricyclohexylphosphine)- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl ligands can be substituted by other ligands, such as phosphines, isocyanides, or alkenes.
Oxidation and Reduction Reactions: The tungsten center can undergo oxidation or reduction, leading to changes in the oxidation state of the metal.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in reactions with Tungsten,pentacarbonyl(tricyclohexylphosphine)- include phosphines, isocyanides, and alkenes. Reactions are typically carried out under inert atmospheres to prevent oxidation, and solvents such as toluene or hexane are commonly used .
Major Products
The major products formed from reactions involving Tungsten,pentacarbonyl(tricyclohexylphosphine)- depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various tungsten complexes with different ligands, while cycloaddition reactions can produce complex ring structures .
Applications De Recherche Scientifique
Tungsten,pentacarbonyl(tricyclohexylphosphine)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and polymerization.
Biology: Investigated for its potential use in biological imaging and as a probe for studying enzyme activity.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Tungsten,pentacarbonyl(tricyclohexylphosphine)- involves the coordination of the tungsten center to various ligands, which can influence the reactivity and properties of the compound. The tricyclohexylphosphine ligand provides steric and electronic effects that can modulate the reactivity of the tungsten center. The compound can interact with various molecular targets and pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Tungsten,pentacarbonyl(tricyclohexylphosphine)- include other tungsten carbonyl complexes, such as:
- Tungsten hexacarbonyl (W(CO)6)
- Tungsten tetracarbonyl (W(CO)4)
- Tungsten pentacarbonyl-N-pentylisonitrile (W(CO)5CN(CH2)4CH3)
Uniqueness
Tungsten,pentacarbonyl(tricyclohexylphosphine)- is unique due to the presence of the tricyclohexylphosphine ligand, which provides distinct steric and electronic properties compared to other tungsten carbonyl complexes. This uniqueness can influence the compound’s reactivity and applications in various fields .
Propriétés
Numéro CAS |
18474-91-4 |
|---|---|
Formule moléculaire |
C23H34O5PW+ |
Poids moléculaire |
605.3 g/mol |
Nom IUPAC |
carbon monoxide;tricyclohexylphosphanium;tungsten |
InChI |
InChI=1S/C18H33P.5CO.W/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;/h16-18H,1-15H2;;;;;;/p+1 |
Clé InChI |
ZTBKFXWIIQUOAW-UHFFFAOYSA-O |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


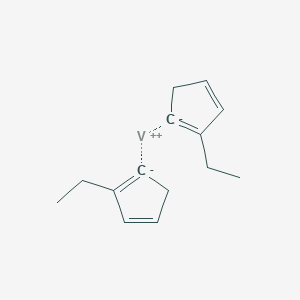


![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
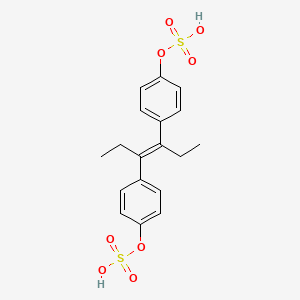


![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)

